molecular formula C8H12N2O B13960432 (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

Cat. No.: B13960432
M. Wt: 152.19 g/mol
InChI Key: LZTKHCVFBYXFKB-ZETCQYMHSA-N
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Description

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is a chiral compound that features an isoxazole ring substituted with a 1-methylpyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the 1-methylpyrrolidin-2-yl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoxazole ring, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is unique due to its specific structural features, including the isoxazole ring and the chiral 1-methylpyrrolidin-2-yl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3/t7-/m0/s1

InChI Key

LZTKHCVFBYXFKB-ZETCQYMHSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CC=NO2

Canonical SMILES

CN1CCCC1C2=CC=NO2

Origin of Product

United States

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